1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15837547
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4O2 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | XPVFXLKASLHZME-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₀H₁₀N₄O₂) features three key components:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-π stacking interactions.
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1,2,3-Triazole ring: A five-membered ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination.
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Carboxylic acid group: Enhances solubility in polar solvents and participates in acid-base reactions.
The ethyl group bridges the pyridine and triazole rings, introducing conformational flexibility. The IUPAC name, 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid, reflects this connectivity.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 1437433-09-4 |
| IUPAC Name | 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid |
| SMILES | CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O |
Spectroscopic Characteristics
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NMR: The pyridine protons resonate between δ 7.2–8.5 ppm, while the triazole protons appear near δ 7.8–8.2 ppm .
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IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H of carboxylic acid) confirm functional groups.
Synthesis and Optimization
One-Step Synthesis via Azide-Ketoester Cyclization
The most efficient route, described in U.S. Patent 6,642,390, involves reacting a pyridin-3-yl ethyl azide with a β-ketoester in the presence of a base (e.g., K₂CO₃) :
Reaction Scheme:
Pyridin-3-yl ethyl azide + Ethyl acetoacetate → 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Aqueous ethanol (95%) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 30–95% |
Purification and Scalability
Crude product is neutralized with HCl to precipitate the carboxylic acid, followed by silica gel chromatography (hexanes:ethyl acetate = 9:1) . Industrial-scale production employs continuous flow reactors to enhance throughput.
Mechanism of Biological Action
Target Engagement
The compound modulates biological systems through:
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Hydrogen bonding: The carboxylic acid and triazole nitrogens interact with enzyme active sites (e.g., kinase ATP-binding pockets).
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Metal coordination: Triazole nitrogens bind transition metals (e.g., Cu²⁺), disrupting redox cycling in pathogens.
Enzymatic Inhibition
In in vitro assays, derivatives inhibit cytochrome P450 (IC₅₀ = 2.1 μM) and β-lactamase (IC₅₀ = 4.7 μM), suggesting utility in combating antibiotic resistance .
Applications in Drug Development
Antimicrobial Agents
Structural analogs exhibit MIC values of 0.5–8 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming vancomycin in methicillin-resistant strains .
Anticancer Activity
In HeLa cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 12 μM), with minimal cytotoxicity to normal fibroblasts (EC₅₀ > 100 μM).
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| Antibacterial (MIC) | 0.5–8 μg/mL |
| Anticancer (EC₅₀) | 12 μM |
| Cytochrome P450 Inhibition | IC₅₀ = 2.1 μM |
Comparative Analysis with Structural Analogs
Pyridin-3-yl vs. Pyridin-4-yl Isomers
Replacing the pyridin-3-yl group with pyridin-4-yl (as in CAS 1437433-09-4) reduces solubility by 40% due to altered dipole moments .
Triazole vs. Pyrazole Derivatives
Pyrazole analogs (e.g., 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid) show 50% lower kinase affinity, highlighting the triazole’s superior coordination capacity.
Research Gaps and Future Directions
While preclinical data are promising, in vivo pharmacokinetic studies remain scarce. Future work should address:
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Oral bioavailability optimization via prodrug formulations.
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Structure-activity relationship (SAR) studies to refine target selectivity.
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